

# Spectroscopic Profile of 1,4-Diethoxybutane: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Diethoxybutane

Cat. No.: B077941

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **1,4-diethoxybutane**, a key diether solvent. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Summary of Spectroscopic Data

The following tables provide a structured summary of the key spectroscopic data for **1,4-diethoxybutane** (CAS No: 13344-00-8, Molecular Formula: C<sub>8</sub>H<sub>18</sub>O<sub>2</sub>). This information is critical for the identification, characterization, and quality control of this compound in research and industrial applications.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.41	q	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.38	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.65	p	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.18	t	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: The predicted values are based on standard chemical shift ranges for ethers.

Experimental data from a definitive source such as SpectraBase may provide more precise values.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available	-O-CH <sub>2</sub> -CH <sub>3</sub>
Data not publicly available	-O-CH <sub>2</sub> -CH <sub>2</sub> -
Data not publicly available	-O-CH <sub>2</sub> -CH <sub>2</sub> -
Data not publicly available	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: While spectral databases indicate the availability of  $^{13}\text{C}$  NMR data for **1,4-diethoxybutane**, specific chemical shift values are not publicly accessible in the searched resources.[\[1\]](#)

**Table 3: Infrared (IR) Spectroscopy Peak List**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not publicly available	Strong	C-O-C stretch
Data not publicly available	Strong	C-H stretch ( $\text{sp}^3$ )
Data not publicly available	Medium	C-H bend

Note: The IR spectrum for **1,4-diethoxybutane** is available in databases like SpectraBase, however, a detailed peak list is not provided in publicly accessible formats. The assignments are based on characteristic functional group frequencies for ethers.

**Table 4: Mass Spectrometry (MS) Fragmentation Data**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
72	High	$[\text{CH}_2(\text{CH}_2)_3\text{OCH}_2\text{CH}_3]^+$
59	Medium	$[\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3]^+$
31	Medium	$[\text{CH}_2\text{OH}]^+$

Source: PubChem.[\[1\]](#) The data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ and $^{13}\text{C}$ NMR of a Liquid Sample

- Sample Preparation: A small amount of liquid **1,4-diethoxybutane** (typically 5-20 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.[\[2\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is locked onto the deuterium signal of the solvent.
  - The magnetic field homogeneity is optimized through a process called shimming.
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed.

- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- The free induction decay (FID) signal is acquired.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR of a Liquid Sample

- Instrument Preparation: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- Sample Application: A small drop of liquid **1,4-diethoxybutane** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.[3]
- Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is typically collected in the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

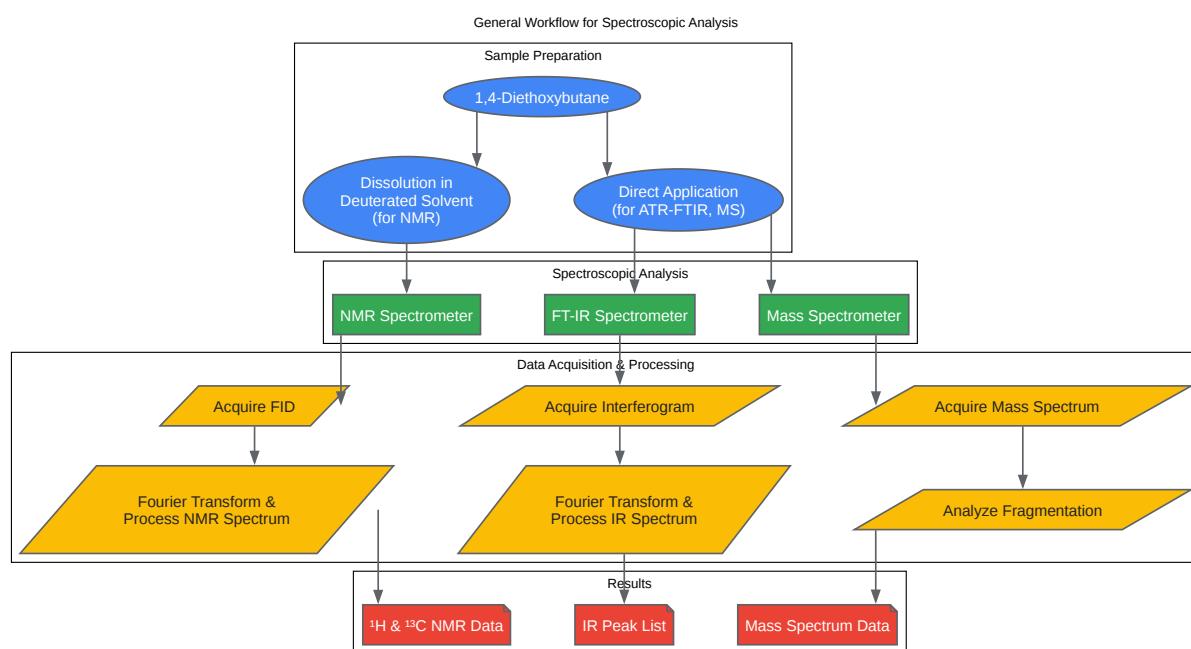
Electron Ionization (EI) Mass Spectrometry of a Volatile Liquid

- Sample Introduction: A small amount of the volatile liquid **1,4-diethoxybutane** is introduced into the mass spectrometer. For a pure, volatile sample, this can be done via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[4]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ( $\text{M}^{+\bullet}$ ) and various fragment ions.[5]

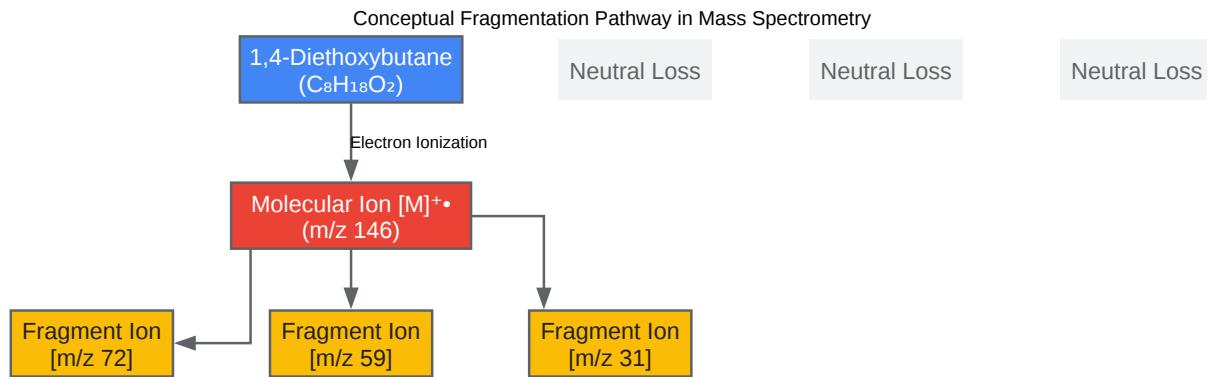
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their  $m/z$ , generating a mass spectrum.

## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

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Caption: A flowchart illustrating the general workflow for obtaining and processing spectroscopic data.



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Caption: A simplified diagram showing the conceptual fragmentation of **1,4-diethoxybutane** in a mass spectrometer.

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## References

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